molecular formula C24H21ClN4O2S3 B12156123 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156123
M. Wt: 529.1 g/mol
InChI Key: JVFHUEOYKBZYGW-UYRXBGFRSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically a pyrido[1,2-a]pyrimidinone derivative.
  • The core structure consists of a pyrido[1,2-a]pyrimidinone ring fused with a thiazolidine ring.
  • The compound contains a chlorobenzyl group, a thiomorpholine substituent, and a methyl group.
  • Its molecular formula is C₂₃H₁₉ClN₄O₂S₂.
  • This compound may exhibit interesting biological properties due to its unique structure.
  • Preparation Methods

    • The synthetic routes for this compound involve multistep processes.
    • One possible method includes the condensation of appropriate precursors, followed by cyclization to form the pyrido[1,2-a]pyrimidinone ring.
    • Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions typical of heterocyclic compounds:
      • Electrophilic aromatic substitution: The chlorobenzyl group can participate in substitution reactions.
      • Oxidation and reduction: Depending on the functional groups, it may be oxidized or reduced.
      • Thiazolidine ring opening: The thiazolidine ring can open under specific conditions.
    • Common reagents include Lewis acids, bases, and oxidizing agents.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry: The compound’s unique structure may inspire new synthetic methodologies or ligand design.
    • In biology: It could be a potential lead compound for drug discovery due to its heterocyclic scaffold.
    • In medicine: Researchers might explore its pharmacological properties, such as anticancer or antimicrobial effects.
    • In industry: It could serve as a starting material for the synthesis of other compounds.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It might interact with enzymes, receptors, or cellular pathways, affecting biological processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrido[1,2-a]pyrimidinones or thiazolidine-fused heterocycles.
    • Highlighting its uniqueness: The combination of the chlorobenzyl group, thiomorpholine, and pyrido[1,2-a]pyrimidinone core sets it apart from related structures.

    Remember that this compound’s properties and applications are still an active area of research, so additional studies may reveal more insights

    Properties

    Molecular Formula

    C24H21ClN4O2S3

    Molecular Weight

    529.1 g/mol

    IUPAC Name

    (5Z)-3-[(2-chlorophenyl)methyl]-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H21ClN4O2S3/c1-15-5-4-8-28-20(15)26-21(27-9-11-33-12-10-27)17(22(28)30)13-19-23(31)29(24(32)34-19)14-16-6-2-3-7-18(16)25/h2-8,13H,9-12,14H2,1H3/b19-13-

    InChI Key

    JVFHUEOYKBZYGW-UYRXBGFRSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCSCC5

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCSCC5

    Origin of Product

    United States

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